lithium;phenoxide
CAS No.:
Cat. No.: VC13297361
Molecular Formula: C6H5LiO
Molecular Weight: 100.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5LiO |
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Molecular Weight | 100.1 g/mol |
IUPAC Name | lithium;phenoxide |
Standard InChI | InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
Standard InChI Key | XAVQZBGEXVFCJI-UHFFFAOYSA-M |
Isomeric SMILES | [Li+].C1=CC=C(C=C1)[O-] |
Canonical SMILES | [Li+].C1=CC=C(C=C1)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Synonyms
Lithium phenoxide, systematically named lithium benzenolate, is characterized by the formula . Its structure consists of a phenoxide anion () coordinated to a lithium cation (). The compound is alternatively referred to as phenol lithium salt or lithium phenolate, with CAS registry numbers 555-24-8 and 17634-93-4 .
Crystallographic and Spectroscopic Features
Single-crystal X-ray diffraction (XRD) studies reveal that lithium phenoxide adopts a tetrahedral coordination geometry when complexed with macrocyclic ligands such as 18-crown-6 . This coordination stabilizes the lithium ion, reducing aggregation and enhancing solubility in aprotic solvents like tetrahydrofuran (THF). Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrational modes: the phenoxide C-O stretch at ~1250 cm⁻¹ and Li-O vibrations near 450 cm⁻¹, confirming ionic bonding .
Table 1: Comparative Properties of Lithium Phenoxide and Phenol
Property | Lithium Phenoxide | Phenol |
---|---|---|
Molecular Weight | 100.046 g/mol | 94.11 g/mol |
Solubility | THF, ether, hexane | Water, organic solvents |
Melting Point | 143–146°C (complexed) | 40.5°C |
Key Vibrational Modes | C-O: 1250 cm⁻¹, Li-O: 450 cm⁻¹ | O-H: 3300 cm⁻¹ |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Lithium phenoxide is synthesized via the reaction of phenol with lithium hydride () or lithium amide () in anhydrous THF under inert conditions . Critical parameters include:
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Solvent Purity: THF must be peroxide-free to prevent side reactions.
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Stoichiometry: A 1:1 molar ratio of phenol to lithium base ensures complete deprotonation.
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Temperature: Reactions proceed optimally at 0–25°C, avoiding exothermic decomposition .
The product is isolated by solvent evaporation under reduced pressure, yielding a white powder. Purity is validated via NMR, where the absence of the phenolic proton signal at δ ~5 ppm confirms successful deprotonation .
Industrial Manufacturing
Industrial production scales the laboratory method using high-purity phenol and lithium metal in large-scale reactors. Key challenges include controlling reaction exothermicity and minimizing lithium oxidation. Advanced purification techniques, such as recrystallization from hexane, achieve >98% purity for pharmaceutical and electrochemical applications .
Mechanistic Insights in Electrochemical Systems
Role in Lithium-Oxygen Batteries
Lithium phenoxide acts as a phase-transfer catalyst in non-aqueous lithium-oxygen () batteries, addressing electrode passivation by lithium peroxide () . The mechanism involves:
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Dissolution of : Phenol derivatives solubilize , forming lithium hydroperoxide () intermediates .
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Ostwald Ripening: Dissolved recrystallizes into larger particles, maintaining electrode accessibility and improving cycle life .
Table 2: Performance Metrics in Batteries
Parameter | With Lithium Phenoxide | Without Additive |
---|---|---|
Discharge Capacity | 3200 mAh/g | 900 mAh/g |
Cycle Stability (50 cycles) | 85% retention | 40% retention |
Faradaic Efficiency | 92% | 68% |
Proton Shuttle Mechanism
In ammonia synthesis via lithium-mediated nitrogen reduction (Li-NRR), lithium phenoxide enhances proton transfer efficiency. Comparative studies show a 30% increase in Faradaic efficiency compared to phenol alone, attributed to stabilized lithium-electrode interfaces .
Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
and NMR distinguish between monomeric and aggregated species. For example, the 18-crown-6 complex of lithium phenoxide exhibits a upfield shift in NMR (δ = -0.5 ppm), indicating shielded lithium ions in a macrocyclic environment .
X-Ray Diffraction (XRD)
XRD analyses of the 18-crown-6 complex reveal a Li-O bond length of 2.10 Å, shorter than free -phenoxide interactions (2.30 Å), underscoring the ligand’s stabilizing effect .
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